molecular formula C16H30N2 B14087273 1,4-Dicyclohexylpiperazine

1,4-Dicyclohexylpiperazine

Cat. No.: B14087273
M. Wt: 250.42 g/mol
InChI Key: PMKYZLGUIDMJBM-UHFFFAOYSA-N
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Description

1,4-Dicyclohexylpiperazine: is a chemical compound with the molecular formula C₁₆H₃₀N₂. It is a derivative of piperazine, where the hydrogen atoms at the 1 and 4 positions are replaced by cyclohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and cyclohexyl bromide or cyclohexyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dicyclohexylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of 1,4-dicyclohexylpiperazine involves its interaction with specific molecular targets. For instance, it has been found to act as a gamma-aminobutyric acid receptor agonist, binding directly to muscle membrane gamma-aminobutyric acid receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparison with Similar Compounds

    Piperazine: The parent compound, which lacks the cyclohexyl groups.

    1,4-Diphenylpiperazine: A derivative with phenyl groups instead of cyclohexyl groups.

    1,4-Dibenzylpiperazine: Another derivative with benzyl groups.

Uniqueness: 1,4-Dicyclohexylpiperazine is unique due to its cyclohexyl substituents, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H30N2

Molecular Weight

250.42 g/mol

IUPAC Name

1,4-dicyclohexylpiperazine

InChI

InChI=1S/C16H30N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-16H,1-14H2

InChI Key

PMKYZLGUIDMJBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

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